2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate
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Overview
Description
2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including bromobenzoyloxy and nitrophenylformamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-bromobenzoic acid and 3-nitroaniline derivatives. These intermediates are then subjected to esterification, amidation, and imination reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein-ligand interactions.
Medicine: Potential use in drug development for targeting specific molecular pathways.
Industry: As a precursor for the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: A simpler compound with similar bromobenzoyloxy functionality.
3-Nitroaniline: Contains the nitrophenyl group and is used as an intermediate in organic synthesis.
Benzoyloxy derivatives: Compounds with similar ester functionalities.
Uniqueness
2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H17Br2N3O7 |
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Molecular Weight |
667.3 g/mol |
IUPAC Name |
[2-(4-bromobenzoyl)oxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H17Br2N3O7/c29-21-9-5-18(6-10-21)27(35)39-24-13-4-17(14-25(24)40-28(36)19-7-11-22(30)12-8-19)16-31-32-26(34)20-2-1-3-23(15-20)33(37)38/h1-16H,(H,32,34)/b31-16+ |
InChI Key |
JAMZLZIBFOGSHJ-WCMJOSRZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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